molecular formula C14H9ClN2O3S B12502310 [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

Cat. No.: B12502310
M. Wt: 320.8 g/mol
InChI Key: RAVRJHBWPYLPGZ-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a thiophene carboxylate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the thiophene carboxylate moiety is incorporated through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxadiazole ring or the thiophene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: The compound is investigated for its use in materials science, including the development of new polymers and electronic materials.

Mechanism of Action

The mechanism by which [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate: Similar structure but with a different position of the chlorine atom.

    [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate: Bromine instead of chlorine in the phenyl group.

    [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl furan-2-carboxylate: Furan ring instead of thiophene.

Uniqueness

The uniqueness of [3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClN2O3S

Molecular Weight

320.8 g/mol

IUPAC Name

[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate

InChI

InChI=1S/C14H9ClN2O3S/c15-10-4-1-3-9(7-10)13-16-12(20-17-13)8-19-14(18)11-5-2-6-21-11/h1-7H,8H2

InChI Key

RAVRJHBWPYLPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)COC(=O)C3=CC=CS3

Origin of Product

United States

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